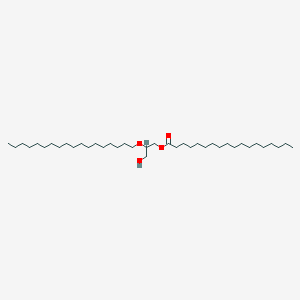

Batyl monostearate

Description

The exact mass of the compound Batyl monostearate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Batyl monostearate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Batyl monostearate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13232-26-3 |

|---|---|

Molecular Formula |

C39H78O4 |

Molecular Weight |

611 g/mol |

IUPAC Name |

(3-hydroxy-2-octadecoxypropyl) octadecanoate |

InChI |

InChI=1S/C39H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-38(36-40)37-43-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38,40H,3-37H2,1-2H3 |

InChI Key |

VANDYJBJBDMJHQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC(CO)COC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(CO)COC(=O)CCCCCCCCCCCCCCCCC |

Synonyms |

BATYL STEARATE |

Origin of Product |

United States |

Foundational & Exploratory

Batyl monostearate hydrophilic-lipophilic balance (HLB) value

- 1. Batyl Stearate | C39H78O4 | CID 21117732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Batyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Glyceryl Monostearate – BAKERpedia [dev.bakerpedia.com]

- 4. NIKKOL GM-18SV (BATYL STEARATE)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 5. NIKKOL GM-18SV (BATYL STEARATE)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 6. scribd.com [scribd.com]

Biocompatibility and Toxicity of Batyl Monostearate for In Vivo Studies: A Technical Guide

Executive Summary: The Mechanistic Role of Batyl Monostearate

Batyl monostearate (IUPAC: (3-hydroxy-2-octadecoxypropyl) octadecanoate) is a specialized ether-lipid derivative increasingly utilized in advanced drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and microcapsules [[1]](). With a molecular weight of 611.0 g/mol and a melting point of approximately 57–59°C, it provides an optimal solid lipid core that remains stable at physiological temperatures (37°C) 1, [[2]]().

Unlike standard triglycerides, batyl monostearate features a unique ether linkage in its batyl alcohol moiety. This structural nuance confers partial resistance to rapid lipolysis by non-specific lipases, allowing for the sustained release of poorly water-soluble drugs in vivo3. Furthermore, its integration into solid wax microcapsules has been shown to successfully stabilize functional active ingredients while preventing premature phase separation 4.

In Vivo Safety Profile and Metabolic Fate

The Cosmetic Ingredient Review (CIR) Expert Panel has extensively evaluated alkyl esters, including batyl stearate, concluding that they are safe for use in current practices and concentrations when formulated to be non-irritating 5, [[6]]().

The high biocompatibility of batyl monostearate stems from its metabolic degradation pathway. Upon cellular uptake, tissue esterases cleave the ester bond to yield stearic acid (a benign, ubiquitous dietary fatty acid) and batyl alcohol (an endogenous alkylglycerol naturally found in hematopoietic tissues and breast milk). This prevents the accumulation of toxic synthetic byproducts.

In vivo metabolic degradation pathway of Batyl monostearate into endogenous metabolites.

Quantitative Toxicity Summary

Based on the structural extrapolation of long-chain alkyl esters reviewed by the CIR and related toxicological databases, batyl monostearate exhibits a highly favorable safety profile 5, 6.

| Toxicity Metric | Model / Assay | Observed Result | Clinical Implication |

| Acute Oral Toxicity | Murine (In vivo) | LD50 > 5,000 mg/kg | Practically non-toxic; safe for oral formulations. |

| Dermal Irritation | Rabbit / Human Patch | Non-irritating at standard use concentrations | Safe for topical nanoemulsions and transdermal delivery. |

| Ocular Irritation | Draize Test (Rabbit) | Mild to no irritation | Suitable for ophthalmic lipid carriers. |

| Genotoxicity | Ames Test (In vitro) | Negative for mutagenesis | Does not pose a carcinogenic risk via DNA alteration. |

Experimental Protocols: Formulation and Validation

To ensure that in vivo toxicity results reflect the intrinsic properties of batyl monostearate rather than formulation artifacts (such as large aggregates causing capillary embolisms), strict physicochemical control is required.

Protocol A: Preparation of Batyl Monostearate SLNs via Hot High-Pressure Homogenization

Causality Rationale: Batyl monostearate melts at ~58°C 2. Processing the lipid below this temperature leads to the formation of needle-like crystals that can rupture cellular membranes in vivo, causing false-positive toxicity. Both the lipid and aqueous phases must be heated uniformly to 75°C to ensure spherical droplet formation before cooling.

-

Lipid Phase Preparation: Melt 500 mg of batyl monostearate in a glass vial at 75°C. Dissolve the lipophilic payload (if applicable) into the molten lipid.

-

Aqueous Phase Preparation: Heat 10 mL of an aqueous surfactant solution (e.g., 1% w/v Poloxamer 188) to exactly 75°C.

-

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase. Disperse immediately using a high-shear rotor-stator mixer at 8,000 rpm for 2 minutes.

-

High-Pressure Homogenization (HPH): Transfer the pre-emulsion to a pre-heated HPH system. Process at 500 bar for 3 continuous cycles, maintaining the temperature at 75°C.

-

Solidification: Rapidly cool the resulting nanoemulsion in an ice-water bath (4°C) to crystallize the batyl monostearate, forming solid lipid nanoparticles.

Self-Validation Checkpoint: Before proceeding to in vivo studies, measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI > 0.2 indicates aggregation. Do not inject SLNs with a PDI > 0.2, as large particulates will mechanically trap in the pulmonary capillaries, causing acute hypoxia that mimics chemical toxicity.

Protocol B: In Vivo Biocompatibility Assessment (Murine Model)

Causality Rationale: Because lipid nanoparticles are primarily cleared by the mononuclear phagocyte system (MPS), the liver and spleen are the primary sites of accumulation. Therefore, hepatic enzymes (ALT/AST) and splenic histopathology are the most sensitive indicators of lipid-induced toxicity.

-

Acclimatization: House 8-week-old female BALB/c mice under standard conditions for 7 days prior to the study.

-

Grouping & Dosing: Randomize mice into three groups (n=5):

-

Group 1 (Negative Control): Intravenous (IV) injection of sterile PBS.

-

Group 2 (Test): IV injection of batyl monostearate SLNs (50 mg/kg lipid dose).

-

Group 3 (Positive Control): IV injection of a known hepatotoxic cationic lipid (e.g., DOTAP at high dose).

-

-

Clinical Observation: Monitor body weight, coat condition, and lethargy daily for 14 days.

-

Endpoint Analysis: On Day 14, euthanize via CO2 asphyxiation. Perform cardiac puncture to collect blood.

-

Biochemistry & Histopathology: Centrifuge blood to isolate serum. Quantify ALT, AST, BUN, and Creatinine. Harvest the liver, spleen, and kidneys, fix in 10% formalin, and process for H&E staining.

Self-Validation Checkpoint: The assay is only considered valid if Group 3 shows a statistically significant elevation in ALT/AST compared to Group 1. If the positive control fails, the assay lacks the sensitivity to detect lipid-induced hepatotoxicity. Furthermore, perform an endotoxin assay (LAL test) on the SLN batch prior to injection; endotoxin levels must be < 5 EU/kg to rule out pyrogen-induced inflammation.

Self-validating experimental workflow for in vivo biocompatibility assessment.

Translational Considerations for Drug Development

For drug development professionals, batyl monostearate offers a strategic advantage in formulation design. Its established safety profile in cosmetic applications (where it functions as a skin-conditioning agent) provides a strong foundational dataset for its GRAS-like (Generally Recognized As Safe) evaluation in topical and transdermal pharmaceuticals 5. When transitioning to parenteral routes (e.g., IV administration), its predictable degradation into endogenous metabolites minimizes the risk of long-term lipidosis or immune activation, making it a highly viable excipient for next-generation nanomedicines.

References

- Source: cir-safety.

- Source: nih.

- Title: Safety Assessment of Alkyl Esters as Used in Cosmetics (International Journal of Toxicology)

- Title: Glycerol Acetylation 1 (Physicochemical Properties)

- Source: google.com (Google Patents)

- Source: google.com (Google Patents)

Sources

- 1. Batyl Stearate | C39H78O4 | CID 21117732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. JPWO2008081829A1 - Aminoalkyl methacrylate copolymer E for maintaining solubility of poorly water-soluble drugs - Google Patents [patents.google.com]

- 4. KR101053471B1 - Manufacturing method of solid wax microcapsules containing functional material and cosmetic composition containing same - Google Patents [patents.google.com]

- 5. cir-safety.org [cir-safety.org]

- 6. static1.squarespace.com [static1.squarespace.com]

Spectroscopic characterization of Batyl monostearate

An In-Depth Technical Guide on the Spectroscopic Characterization of Batyl Monostearate

Executive Summary

Batyl monostearate is a highly stable, non-ionic ether-ester lipid increasingly utilized as a structural matrix in advanced drug delivery systems, including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) 1[1]. Because of its unique hybrid structure—featuring an ether linkage at the sn-1 position and an ester linkage at the sn-3 position—it offers exceptional resistance to enzymatic degradation compared to standard diacylglycerols. For researchers and drug development professionals, rigorous spectroscopic characterization of this lipid is critical to ensure batch-to-batch reproducibility, structural integrity, and optimal nanoparticle performance.

This whitepaper provides an authoritative framework for the spectroscopic validation of Batyl monostearate, detailing the causality behind analytical choices and providing self-validating experimental protocols.

Chemical Topology and Physicochemical Profile

Batyl monostearate (1-O-octadecyl-3-O-stearoyl-sn-glycerol) is synthesized via the esterification of batyl alcohol (an alkylglycerol) with stearic acid 2[2]. The presence of the free hydroxyl group at the sn-2 position imparts mild amphiphilic properties, while the dual C18 aliphatic chains drive strong hydrophobic packing, making it an excellent solid lipid core for encapsulating lipophilic active pharmaceutical ingredients (APIs) [].

Table 1: Quantitative Physicochemical Properties of Batyl Monostearate

| Property | Value / Description | Analytical Significance |

| IUPAC Name | 3-hydroxy-2-(octadecyloxy)propyl octadecanoate | Defines the regiochemistry required for NMR assignment. |

| Molecular Formula | C₃₉H₇₈O₄ | Baseline for High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 611.04 g/mol | Target mass for [M+H]⁺ and [M+NH₄]⁺ adducts. |

| Melting Point | ~57–60 °C | Dictates the temperature required for hot-melt homogenization. |

| Solubility | Soluble in CHCl₃, hot ethanol; Insoluble in water | Determines the selection of deuterated solvents (CDCl₃) for NMR. |

Spectroscopic Characterization Strategy

To definitively confirm the structure of Batyl monostearate, a multi-modal approach is required. Each technique serves a distinct, complementary purpose in validating the molecule's functional groups, regiochemistry, and molecular mass.

Fig 1. Multi-modal spectroscopic validation workflow for Batyl monostearate.

Attenuated Total Reflectance FTIR (ATR-FTIR)

ATR-FTIR is utilized to confirm the presence of the distinct functional groups without the interference of moisture absorption commonly seen in KBr pellet preparations.

-

~3400 cm⁻¹ (Broad): O-H stretching vibration. Confirms the presence of the unesterified sn-2 secondary hydroxyl group.

-

2918 & 2850 cm⁻¹ (Strong, Sharp): Asymmetric and symmetric C-H stretching of the long aliphatic chains (C18).

-

1735 cm⁻¹ (Strong): C=O stretching. Validates the ester linkage of the stearoyl group.

-

1115 cm⁻¹ (Strong): C-O-C stretching. Confirms the ether linkage of the batyl moiety, distinguishing it from a standard diacylglycerol.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for proving regiochemistry (i.e., proving the stearate is at sn-3 and the ether is at sn-1).

-

¹H NMR (400 MHz, CDCl₃):

-

δ 0.88 (t, 6H): Terminal methyl groups of both the octadecyl and stearoyl chains.

-

δ 1.25 (m, 60H): The bulk methylene (-CH₂-) protons.

-

δ 2.33 (t, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂-COO-).

-

δ 3.42–3.55 (m, 4H): Protons of the ether linkage (sn-1 -CH₂-O- and the adjacent aliphatic -CH₂-O-).

-

δ 4.00 (m, 1H): The methine proton at the sn-2 position (-CH-OH).

-

δ 4.12–4.20 (m, 2H): Protons at the sn-3 position adjacent to the ester (-CH₂-O-CO-).

-

-

¹³C NMR (100 MHz, CDCl₃): Key diagnostic shifts include δ 174.2 (ester carbonyl carbon), δ 72.5 (ether aliphatic carbon), and δ 69.8 (glycerol sn-2 carbon).

High-Resolution Mass Spectrometry (HR-ESI-MS)

Electrospray ionization (ESI) in positive mode, utilizing ammonium acetate as an additive, is the preferred method. Neutral lipids like Batyl monostearate ionize poorly on their own; the ammonium adduct [M+NH₄]⁺ at m/z 628.08 provides a highly stable, dominant peak for precise mass confirmation.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By embedding internal checkpoints, the scientist can verify the integrity of the sample preparation before consuming expensive instrument time.

Protocol A: Non-Destructive ATR-FTIR Analysis

Causality Rationale: Waxy lipids like Batyl monostearate are highly prone to polymorphism and moisture absorption. ATR-FTIR bypasses the mechanical stress and hygroscopic nature of KBr pellet pressing, preserving the lipid's native crystalline state 4[4].

-

Background Acquisition: Clean the diamond ATR crystal with MS-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Validation Checkpoint: The background spectrum must show a flat baseline between 4000–650 cm⁻¹ with no residual lipid C-H stretches at 2920 cm⁻¹.

-

-

Sample Application: Apply ~2 mg of solid Batyl monostearate directly onto the center of the ATR crystal.

-

Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the solid lipid and the evanescent wave of the crystal.

-

Data Acquisition: Run 64 scans at 4 cm⁻¹ resolution.

-

Data Processing: Apply ATR correction algorithms to account for depth-of-penetration variations at lower wavenumbers.

Protocol B: Multi-Nuclear NMR Acquisition

Causality Rationale: Chloroform-d (CDCl₃) is selected because it completely solvates the long C18 aliphatic chains. Anhydrous CDCl₃ must be used to prevent water peak overlap (δ 1.56) with the critical β-methylene protons of the lipid.

-

Sample Dissolution: Weigh exactly 15 mg of Batyl monostearate into a glass vial. Add 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard).

-

Homogenization: Vortex for 30 seconds. Gently warm the vial to 40 °C if the lipid does not fully dissolve.

-

Validation Checkpoint: The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will cause severe line broadening in the NMR spectrum.

-

-

Transfer: Transfer the solution to a 5 mm precision NMR tube using a glass Pasteur pipette.

-

Acquisition (¹H NMR): Lock onto the deuterium signal of CDCl₃. Shim the magnet (Z, Z², Z³). Acquire 16 transients with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the terminal methyl protons.

-

Acquisition (¹³C NMR): Acquire 1024 transients with proton decoupling (WALTZ-16). Use a D1 of 2 seconds.

Application: Solid Lipid Nanoparticle (SLN) Engineering

Once the spectroscopic purity of Batyl monostearate is validated, it serves as a highly effective solid matrix for SLNs. Because its melting point (~57–60 °C) is well above body temperature, it remains solid in vivo, facilitating the controlled, sustained release of encapsulated therapeutics 5[5].

Fig 2. Hot high-shear homogenization workflow for Batyl monostearate SLNs.

The hot-melt homogenization technique leverages the thermal stability of the ether-ester bonds in Batyl monostearate. The lipid is co-melted with the API at 75 °C, emulsified with a pre-heated aqueous surfactant phase, and subjected to high-shear forces before cooling to form a stable, solid nanoparticle matrix.

Conclusion

The comprehensive spectroscopic characterization of Batyl monostearate is a non-negotiable prerequisite for advanced formulation science. By systematically applying ATR-FTIR, multi-nuclear NMR, and HR-ESI-MS, researchers can confidently validate the structural topology of this lipid. This self-validating analytical framework ensures that downstream applications—from cosmetic emulsions to targeted lipid nanoparticles—benefit from absolute molecular consistency and predictable in vivo performance.

References

-

MDPI - Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Available at: [Link]

-

NIH / PMC - Current State-of-Art and New Trends on Lipid Nanoparticles (SLN and NLC) for Oral Drug Delivery. Available at: [Link]

-

LookChem - Batyl alcohol Chemical Properties and Safety Data. Available at: [Link]

-

Cosmetic Ingredient Review (CIR) - Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Available at:[Link]

Sources

Methodological & Application

Application Note: Formulation and Physicochemical Validation of Glyceryl Monostearate Nanostructured Lipid Carriers (NLCs)

Mechanistic Rationale & Formulation Design

Nanostructured Lipid Carriers (NLCs) represent the second generation of lipid nanoparticle technology, engineered specifically to overcome the limitations of traditional Solid Lipid Nanoparticles (SLNs). The core mechanistic advantage of NLCs lies in their deliberate structural imperfection[1].

When formulated exclusively with a solid lipid like Glyceryl Monostearate (GMS) , the lipid core recrystallizes into a highly ordered β-crystal lattice upon cooling. This perfect crystalline structure leaves no spatial room for Active Pharmaceutical Ingredients (APIs), causing the drug to be expelled to the nanoparticle surface during storage (a phenomenon known as drug expulsion)[1].

To solve this, NLCs incorporate a spatially incompatible liquid lipid (e.g., Oleic Acid or Capryol 90 ). The blending of these distinct lipid geometries prevents the GMS from forming a perfect lattice, creating massive structural defects and amorphous regions[2]. These "imperfections" act as reservoirs, allowing for significantly higher drug loading (DL%) and preventing API leakage over time[1].

Caption: Structural advantage of NLCs over SLNs using GMS and liquid lipids.

Experimental Protocol: Hot High-Pressure Homogenization (HPH)

The Hot HPH method is the industry standard for formulating GMS-based NLCs due to its scalability and ability to produce monodisperse populations[3].

Phase I: Preparation of the Dispersed and Continuous Phases

-

Lipid Phase (Dispersed): Accurately weigh GMS and the liquid lipid (e.g., Oleic Acid) in a validated ratio (typically 70:30 to 80:20)[2]. Heat the lipid mixture in a water bath to 75–80°C. Causality: GMS has a melting point of ~57–65°C; heating to 10°C above its melting point ensures complete liquefaction and drastically reduces phase viscosity, which is critical for efficient droplet shearing[2].

-

API Incorporation: Once the lipid phase is a clear, homogenous melt, add the lipophilic API. Stir continuously until completely dissolved[4].

-

Aqueous Phase (Continuous): In a separate vessel, dissolve the chosen surfactants (e.g., 1-5% Tween 80 or Poloxamer 188) in double-distilled water. Heat this aqueous phase to the exact same temperature (75–80°C) as the lipid phase[4]. Causality: If the aqueous phase is cooler than the lipid phase, the GMS will prematurely crystallize upon contact, leading to the formation of large, irregular microparticles rather than a uniform nano-emulsion.

Phase II: Emulsification and Size Reduction

-

Pre-Emulsion Formation: Add the hot lipid phase dropwise into the hot aqueous phase under continuous high-shear mixing (e.g., using an Ultra-Turrax at 10,000 rpm for 5–10 minutes)[2].

-

Validation Checkpoint 1: The mixture must appear as a uniform, milky-white coarse emulsion without visible oil pooling or phase separation.

-

-

High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Process the emulsion for 3 to 5 cycles at 500–800 bar, strictly maintaining the system temperature above 75°C[3].

-

Validation Checkpoint 2: Post-HPH, the dispersion should transition from an opaque milky-white to a slightly translucent or opalescent appearance. This optical shift confirms the droplet size has successfully entered the nanometer range (<200 nm), reducing light scattering.

-

Phase III: Solidification

-

Lipid Recrystallization: Allow the nano-emulsion to cool gradually to room temperature under gentle magnetic stirring. As the temperature drops below the melting point of the lipid blend, the droplets solidify into NLCs[4].

-

Validation Checkpoint 3: The final dispersion must remain homogeneous. Visible precipitation or gelation indicates lipid expulsion, likely due to an insufficient surfactant-to-lipid ratio[3].

-

Caption: Workflow for Glyceryl Monostearate NLC preparation via hot homogenization.

Physicochemical Characterization & Validation

To ensure the formulation is a self-validating system, the NLCs must undergo rigorous analytical testing.

A. Dynamic Light Scattering (DLS)

Dilute the NLC dispersion 10-to-100-fold with deionized water to prevent multiple scattering effects[4]. Measure the Z-average particle size, Polydispersity Index (PDI), and Zeta Potential.

-

Causality: A Zeta Potential magnitude > |20| mV (e.g., -20.16 mV) provides sufficient electrostatic repulsion to prevent particle coalescence and Ostwald ripening over time[5].

B. Entrapment Efficiency (EE%)

Separate the unentrapped (free) API from the NLCs using ultrafiltration (e.g., Amicon® Ultra centrifugal filters, 10–100 kDa MWCO)[4]. Centrifuge at 4,000 rpm for 20 minutes. Quantify the free drug in the filtrate using a validated HPLC or UV-Vis method[5].

-

Calculation: EE% = [(Total API - Free API) / Total API] × 100

C. Differential Scanning Calorimetry (DSC)

Lyophilize the NLC dispersion. Subject the dry NLC powder, bulk GMS, and bulk API to DSC analysis (heating from 20°C to 150°C at 10°C/min)[2].

-

Validation: The melting endotherm of the NLCs should be significantly broadened and shifted to a lower temperature compared to bulk GMS. This melting point depression physically proves the successful creation of the imperfect, disordered lipid lattice[2].

Caption: Analytical characterization workflow for validating GMS-NLC physicochemical properties.

Quantitative Data Summary

The following table synthesizes the optimal formulation parameters and expected physicochemical outcomes based on established literature for GMS-based NLCs[2][3][5].

| Parameter | Optimal Range / Value | Mechanistic Rationale |

| Solid:Liquid Lipid Ratio | 70:30 to 80:20 | A 70:30 ratio of GMS to liquid lipid provides optimal melting point depression and lattice disruption without compromising the solid matrix integrity. |

| Surfactant Concentration | 1.0% - 5.0% (w/v) | Tween 80 or Poloxamer 188 at this concentration provides adequate steric and electrostatic stabilization to prevent nanoparticle coalescence. |

| Homogenization Pressure | 500 - 800 bar | Delivers the precise kinetic energy required to shear the pre-emulsion droplets into the <200 nm range. Pressures >1000 bar risk transferring the drug into the aqueous phase. |

| Z-Average Particle Size | 100 nm - 250 nm | Optimal size range for enhanced cellular uptake, transdermal permeation, or intravenous circulation. |

| Polydispersity Index (PDI) | < 0.300 | Validates a monodisperse system. Values >0.3 indicate a heterogeneous population prone to physical instability. |

| Zeta Potential | < -20 mV or > +20 mV | Confirms sufficient electrostatic repulsion between NLCs, ensuring long-term colloidal stability. |

| Entrapment Efficiency (EE%) | > 80% | Validates the successful creation of spatial imperfections in the GMS lattice by the liquid lipid, preventing API expulsion. |

References

-

Taylor & Francis – Nanostructured lipid carriers as a potential vehicle for Carvedilol delivery: Application of factorial design approach. URL:[Link]

-

PMC (NIH) – Formulation design, preparation, and in vitro and in vivo characterizations of β-Elemene-loaded nanostructured lipid carriers. URL:[Link]

-

Oriental Journal of Chemistry – Development and Optimization of Roflumilast-loaded Nanostructured Lipid Carrier (NLCs) Formulation for Topical Delivery. URL:[Link]

-

SciELO – Preformulation screening of lipids using solubility parameter concept in conjunction with experimental research to develop ceftriaxone loaded nanostructured lipid carriers. URL:[Link]

Sources

Application Note: Batyl Monostearate as a Matrix for the Sustained Release of Lipophilic Drugs

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The encapsulation and sustained delivery of highly lipophilic active pharmaceutical ingredients (APIs)—such as docetaxel, paclitaxel, or poorly soluble kinase inhibitors—remain a significant challenge in pharmacokinetics. Solid Lipid Nanoparticles (SLNs) offer a biocompatible solution, but their efficacy heavily depends on the structural integrity of the lipid matrix in vivo [1].

Batyl monostearate (1-O-octadecyl-sn-glycerol monostearate) is an advanced amphiphilic lipid excipient uniquely suited for this purpose. Unlike traditional triglycerides that are rapidly hydrolyzed by pancreatic and systemic lipases, batyl monostearate possesses an ether linkage at the sn-1 position of the glycerol backbone. Because lipases readily cleave ester bonds but cannot hydrolyze ether bonds, this structural modification confers exceptional enzymatic resistance [2].

When formulated into SLNs, the long alkyl chains of batyl monostearate create a highly lipophilic core that efficiently traps hydrophobic drugs. Its high melting point ensures the matrix remains in a solid state at physiological temperatures (37°C), preventing premature "burst release" and allowing for a prolonged, diffusion-controlled sustained release profile [3].

Table 1: Physicochemical Properties of Batyl Monostearate

| Property | Value | Formulation Significance |

| Chemical Formula | C39H78O4 | Long-chain hydrocarbons provide a dense lipophilic core for high API entrapment. |

| Molecular Weight | 611.0 g/mol | High molecular weight contributes to the physical stability of the lipid matrix. |

| Melting Point | 57°C – 65°C | Remains solid at body temperature (37°C), critical for preventing drug leakage. |

| Linkage Types | Ether (sn-1), Ester (sn-3) | The ether bond resists lipase degradation, extending the sustained release window [2]. |

Formulation Workflow

The most scalable and reproducible method for generating Batyl Monostearate SLNs is Hot-Melt High-Pressure Homogenization (HPH) . This solvent-free technique utilizes thermal energy and high shear to create monodisperse nanocarriers.

Figure 1: Hot-Melt High-Pressure Homogenization workflow for Batyl Monostearate SLNs.

Experimental Protocols

Protocol 1: Preparation of Batyl Monostearate SLNs via Hot-Melt HPH

Objective: To synthesize monodisperse SLNs (<150 nm) encapsulating a model lipophilic drug.

Step-by-Step Methodology:

-

Preparation of the Lipid Phase: Weigh 500 mg of Batyl Monostearate and 50 mg of the lipophilic API. Heat the mixture in a temperature-controlled water bath to 75°C.

-

Causality: The temperature must be maintained approximately 10°C above the lipid's upper melting point (65°C). This ensures a completely molten, low-viscosity state, which is critical for uniform drug solubilization and prevents needle-crystal formation of the API.

-

-

Preparation of the Aqueous Phase: Dissolve 2% (w/v) surfactant (e.g., Poloxamer 188 or Tween 80) in ultra-pure water. Heat this solution concurrently to 75°C.

-

Causality: Heating the aqueous phase to the exact same temperature as the lipid phase is mandatory. Introducing a cold aqueous phase would cause instantaneous, irregular lipid crystallization and immediate precipitation of the API.

-

-

Pre-Emulsification: Dropwise, add the hot aqueous phase to the molten lipid phase while applying high-speed shear homogenization (8,000 rpm) for 5 minutes.

-

Causality: High-speed shearing creates a coarse oil-in-water (O/W) pre-emulsion, breaking the lipid into micro-droplets and significantly increasing the efficiency of the subsequent HPH step.

-

-

High-Pressure Homogenization (HPH): Transfer the pre-emulsion to a high-pressure homogenizer pre-heated to 75°C. Process the emulsion for 3 to 5 cycles at 500 bar.

-

Causality: The intense cavitation and shear forces reduce the droplet size to the nanometer scale. Operating at elevated temperatures ensures the lipid remains liquid during processing, preventing homogenizer valve blockage.

-

-

Controlled Crystallization: Cool the resulting nanoemulsion gradually to room temperature (25°C) while stirring gently (200 rpm).

-

Causality: Gradual cooling allows the batyl monostearate to crystallize into a stable β -modification lattice. Rapid quenching (e.g., in an ice bath) induces unstable polymorphic forms ( α -form), which will eventually transition during storage, shrinking the lipid lattice and expelling the encapsulated drug [3].

-

Protocol 2: In Vitro Sustained Release Assay (Dialysis Bag Method)

Objective: To quantify the sustained release kinetics of the lipophilic drug from the lipid matrix, establishing a self-validating release profile.

Step-by-Step Methodology:

-

Preparation: Transfer 2 mL of the purified SLN dispersion into a dialysis membrane bag (MWCO 12-14 kDa). Seal both ends securely with clamps.

-

Causality: The 12-14 kDa molecular weight cut-off allows the free, released API molecules to diffuse into the surrounding medium while completely retaining the intact lipid nanoparticles inside the bag.

-

-

Release Medium Setup: Submerge the dialysis bag in 50 mL of Phosphate Buffered Saline (PBS, pH 7.4) containing 0.5% (v/v) Tween 80. Maintain the system at 37°C under continuous orbital shaking at 100 rpm.

-

Causality: Because lipophilic drugs have negligible aqueous solubility, 0.5% Tween 80 is added to the PBS to maintain "sink conditions." Without a solubilizing agent, the medium would quickly saturate, artificially halting drug release. 37°C accurately simulates physiological body temperature.

-

-

Sampling: At predetermined time intervals (1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium and immediately replace it with 1 mL of fresh, pre-warmed medium.

-

Causality: Replacing the medium maintains a constant hydrostatic volume and preserves sink conditions throughout the prolonged 72-hour assay.

-

-

Quantification: Analyze the withdrawn samples using High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis or Fluorescence detector to determine the concentration of the released drug.

Data Analysis & Quality Control

To ensure the trustworthiness and reproducibility of the formulation, the SLN system must be validated against strict Quality Control (QC) parameters. Table 2 summarizes the expected outcomes for an optimized Batyl Monostearate SLN formulation.

Table 2: Quality Control Metrics for Batyl Monostearate SLNs

| Parameter | Target Range | Analytical Method | Validation Significance |

| Particle Size (Z-average) | 80 nm – 150 nm | Dynamic Light Scattering (DLS) | Ensures optimal cellular uptake and prevents capillary blockage upon administration. |

| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) | Indicates a monodisperse, uniform nanoparticle population, preventing Ostwald ripening. |

| Entrapment Efficiency (EE%) | > 75% | Ultrafiltration + HPLC | Validates the high affinity of the lipophilic drug for the batyl monostearate core. |

| Cumulative Release (72h) | 60% – 80% | Dialysis + HPLC | Confirms the sustained release capability and resistance to rapid matrix degradation. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21117732, Batyl Stearate. Retrieved from[Link]

-

Benjamin, S., et al. (2015). Ether lipid generating enzyme AGPS alters the balance of structural and signaling lipids to fuel cancer pathogenicity. Proceedings of the National Academy of Sciences. Retrieved from[Link]

-

Munir, R., et al. (2021). Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. Current Drug Delivery. Retrieved from[Link]

Application of Batyl Monostearate in Topical Drug Delivery Systems: A Technical Guide

Introduction: Beyond Simple Emulsification - The Role of Batyl Monostearate in Advanced Topical Therapies

For the discerning researcher in topical drug delivery, the selection of excipients transcends mere formulation stability. It is about actively modulating the therapeutic outcome. Batyl monostearate, the monoester of batyl alcohol and stearic acid, is an exemplary multi-functional lipid excipient that offers sophisticated advantages in the design of topical drug delivery systems.[1] While structurally related to the more commonly known glyceryl monostearate (GMS), batyl monostearate possesses unique properties that can be leveraged to enhance the performance of topical formulations.

This technical guide provides an in-depth exploration of the applications of batyl monostearate, moving beyond its basic function as an emulsifier and stabilizer. We will delve into its role as a lipid bilayer structurant, its impact on skin penetration and drug residence time, and provide detailed protocols for its incorporation into conventional and advanced topical delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of batyl monostearate in their formulation strategies.

Physicochemical Properties and Rationale for Use

A comprehensive understanding of the physicochemical properties of batyl monostearate is fundamental to its effective application.

| Property | Value/Description | Significance in Topical Formulations |

| INCI Name | BATYL STEARATE | Standardization for cosmetic and pharmaceutical labeling.[1] |

| Chemical Structure | Monoester of batyl alcohol and stearic acid | The ether linkage in the batyl alcohol moiety confers unique interfacial properties compared to the ester linkages in glycerides. |

| Appearance | White to light yellow solid | Ease of handling and incorporation into solid and semi-solid formulations.[1] |

| Solubility | Soluble in oils and ethanol; insoluble in water | Lipophilic nature makes it an excellent choice for the lipid phase of emulsions and as a solid lipid matrix in nanoparticles. |

| Function | Emulsion stabilizer, dissolution aid, skin conditioning agent, lipid bilayer structurant | Multifunctionality allows for streamlined formulations with fewer excipients.[1][2] |

Mechanism of Action: A Paradigm Shift from Penetration Enhancement to Residence Time Modulation

While many formulators seek to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, there are therapeutic scenarios where prolonging the residence time of a drug within the epidermis and dermis is more desirable. This is particularly true for treating localized skin conditions, thereby minimizing systemic absorption and potential side effects.

Batyl alcohol, a component of batyl monostearate, and related alkylglycerols have been shown to act as absorption retarders.[3][4] The proposed mechanism involves the ordering of the stratum corneum lipids, which can decrease the diffusion of drugs through the skin.[3] This effect is visually represented in the following diagram:

Caption: Mechanism of Batyl Monostearate in Modulating Drug Penetration.

A patent application further elucidates this concept by describing batyl alcohol as a "lipid bilayer structurant". When incorporated into a formulation with glycerin, the glyceryl headgroup of batyl alcohol is believed to anchor within the lipid bilayers of the stratum corneum, enhancing their integrity and impeding the transit of the active ingredient through the skin.[5] This results in an increased concentration and prolonged presence of the API within the desired layers of the skin.[5]

Application in Conventional Topical Formulations: Creams and Ointments

Batyl monostearate is an excellent excipient for traditional semi-solid dosage forms due to its stabilizing and texturizing properties.

Protocol 1: Oil-in-Water (O/W) Emulsion Cream

This protocol outlines the formulation of a basic O/W cream, suitable for a variety of lipophilic APIs.

Materials:

-

Oil Phase:

-

Batyl Monostearate: 3-8% w/w

-

Cetyl Alcohol: 2-5% w/w

-

Caprylic/Capric Triglyceride: 10-20% w/w

-

Lipophilic API: As required

-

-

Aqueous Phase:

-

Glycerin: 3-5% w/w

-

High-HLB Emulsifier (e.g., Polysorbate 80): 1-3% w/w

-

Purified Water: q.s. to 100%

-

Preservative: As required

-

Procedure:

-

Preparation of the Oil Phase: In a suitable vessel, combine the batyl monostearate, cetyl alcohol, and caprylic/capric triglyceride. Heat to 70-75°C with continuous stirring until all components are melted and homogenous. If the API is oil-soluble, dissolve it in this phase.

-

Preparation of the Aqueous Phase: In a separate vessel, combine the glycerin, polysorbate 80, and purified water. Heat to 70-75°C with stirring until a clear solution is formed. Add the preservative and stir to dissolve.

-

Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 2000-5000 rpm) using a suitable homogenizer.

-

Cooling: Continue homogenization for 5-10 minutes. Then, begin to cool the emulsion slowly while stirring at a lower speed.

-

Final Steps: Once the cream has cooled to room temperature, perform quality control tests such as pH, viscosity, and microscopic evaluation of droplet size.

Caption: Workflow for O/W Emulsion Cream Formulation.

Advanced Drug Delivery Systems: Solid Lipid Nanoparticles (SLNs)

Batyl monostearate is an ideal candidate for the lipid matrix in Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers that can enhance the stability of encapsulated drugs and provide controlled release.[6][7] The solid nature of the lipid core at physiological temperatures can also contribute to the formation of an occlusive film on the skin, which can increase skin hydration and facilitate drug absorption into the superficial layers of the skin.[8]

Protocol 2: Preparation of Batyl Monostearate-based SLNs by High-Shear Homogenization and Ultrasonication

This method is a robust and scalable technique for producing SLNs.

Materials:

-

Lipid Phase:

-

Batyl Monostearate: 5-10% w/w

-

Lipophilic API: As required

-

-

Aqueous Phase:

-

Surfactant (e.g., Tween 80, Poloxamer 188): 1-2.5% w/w

-

Purified Water: q.s. to 100%

-

Procedure:

-

Preparation of Lipid and Aqueous Phases: Melt the batyl monostearate at a temperature approximately 5-10°C above its melting point. Dissolve the API in the molten lipid. In a separate vessel, dissolve the surfactant in the purified water and heat to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

-

Nanosizing: Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator. The duration and power of sonication will need to be optimized to achieve the desired particle size.

-

Cooling and SLN Formation: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming the solid matrix of the SLNs.

-

Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

| Parameter | Typical Range | Analytical Technique |

| Particle Size | 100 - 400 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |

| Zeta Potential | > |-20| mV | Laser Doppler Velocimetry |

| Entrapment Efficiency | > 70% | Ultracentrifugation followed by quantification of free drug |

Trustworthiness and Self-Validation

The protocols provided herein are based on established methodologies for the formulation of topical drug delivery systems.[9][10][11] However, as with any formulation development, optimization is key. The following considerations will ensure the development of a robust and validated system:

-

Excipient Compatibility: Conduct compatibility studies between batyl monostearate and the selected API, especially under stressed conditions (e.g., elevated temperature and humidity).

-

Process Parameter Optimization: Systematically vary parameters such as homogenization speed and time, sonication energy and duration, and cooling rate to achieve the desired product characteristics.

-

Stability Testing: Evaluate the long-term physical and chemical stability of the final formulation under different storage conditions, monitoring parameters such as particle size, drug content, and visual appearance.

-

In Vitro Release and Permeation Studies: Utilize Franz diffusion cells with appropriate skin models (e.g., excised human or animal skin) to assess the drug release profile and its permeation into and across the skin.

Conclusion

Batyl monostearate is a valuable and versatile excipient for the development of innovative topical drug delivery systems. Its ability to act as a lipid bilayer structurant offers a unique advantage in modulating drug residence time within the skin, which is beneficial for the treatment of localized skin disorders. By understanding its physicochemical properties and mechanisms of action, and by employing systematic formulation and characterization approaches, researchers can unlock the full potential of batyl monostearate to create effective and elegant topical therapies.

References

-

Alkilani, A. Z., McCrudden, M. T. C., & Donnelly, R. F. (2015). Transdermal drug delivery: innovative pharmaceutical developments based on disruption of the barrier properties of the stratum corneum. Pharmaceutics, 7(4), 438-470. Available from: [Link]

-

NIKKO CHEMICALS CO., LTD. (n.d.). NIKKOL GM-18SV (BATYL STEARATE). Retrieved from [Link]

-

Mehnert, W., & Mäder, K. (2012). Solid lipid nanoparticles: production, characterization and applications. Advanced drug delivery reviews, 64, 83-101. Available from: [Link]

- Müller, R. H., Radomska-Soukharev, A., & Souto, E. B. (2006). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. In Percutaneous penetration enhancers (pp. 349-368). Springer, Berlin, Heidelberg.

- Wissing, S. A., & Müller, R. H. (2003). Cosmetic applications for solid lipid nanoparticles (SLN). International journal of pharmaceutics, 254(1), 65-68.

- Souto, E. B., & Doktorovova, S. (2009). Chapter 11 Solid lipid nanoparticle formulations: a state-of-the-art review. Methods in enzymology, 464, 243-263.

-

Montenegro, L., & Puglisi, G. (2013). Alkylglycerol derivatives as skin penetration modifiers. Cosmetics, 1(1), 26-38. Available from: [Link]

- Souto, E. B., Wissing, S. A., Barbosa, C. M., & Müller, R. H. (2004). Development of a solid lipid nanoparticle-based carrier system for topical treatment of acne.

-

Cosmetic Ingredient Review. (2020). Safety Assessment of Monoglyceryl Monoesters as Used in Cosmetics. Available from: [Link]

- Souto, E. B., & Müller, R. H. (2008). Cosmetic features and applications of lipid nanoparticles (SLN®, NLC®). International journal of cosmetic science, 30(3), 157-165.

-

COSMILE Europe. (n.d.). BATYL ISOSTEARATE. Retrieved from [Link]

- Shah, R., Eldridge, D., Palombo, E., & Harding, I. (2014). Nanoemulsions for skin drug delivery. Journal of Nanomedicine & Nanotechnology, 5(4), 1.

-

Mondstar. (2025, February 13). Differences between Glyceryl Monostearate GMS vs Glyceryl Stearate GMD. Retrieved from [Link]

- Procter & Gamble. (2015). Cosmetic compositions and methods providing enhanced penetration of skin care actives. WO2015100118A1. Google Patents.

Sources

- 1. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Alkylglycerol Derivatives, a New Class of Skin Penetration Modulators [mdpi.com]

- 4. Alkylglycerol Derivatives, a New Class of Skin Penetration Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2015100118A1 - Cosmetic compositions and methods providing enhanced penetration of skin care actives - Google Patents [patents.google.com]

- 6. japsonline.com [japsonline.com]

- 7. jddtonline.info [jddtonline.info]

- 8. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Orthogonal Characterization of Batyl Monostearate Solid Lipid Nanoparticles (SLNs) via DLS and SEM

Audience: Researchers, formulation scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the formulation and dimensional characterization of Batyl monostearate-based Solid Lipid Nanoparticles (SLNs).

Introduction & Mechanistic Principles

Batyl monostearate (BMS), a glyceryl ether lipid derivative, is increasingly utilized as a highly stable, biocompatible matrix for Solid Lipid Nanoparticles (SLNs). Unlike traditional triglycerides, the ether linkage in batyl alcohol derivatives confers resistance to lipolytic degradation, making BMS an excellent candidate for sustained-release nanocarriers.

However, the physical stability and in vivo biodistribution of SLNs are strictly dictated by their dimensional properties and surface morphology[1]. To establish a robust quality target product profile (QTPP), researchers must employ orthogonal analytical techniques. This guide details the synergistic use of Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM)[2].

The Causality of Orthogonal Characterization

Relying on a single sizing technique introduces critical analytical blind spots.

-

DLS (Dynamic Light Scattering): Measures the time-dependent fluctuations of scattered light caused by the Brownian motion of particles in suspension[3]. Using the Stokes-Einstein equation, DLS calculates the hydrodynamic diameter, which includes the lipid core, surface surfactants, and the associated solvation layer. Because scattering intensity is proportional to the sixth power of the particle diameter ( I∝d6 ), DLS is exquisitely sensitive to trace aggregation[2].

-

SEM (Scanning Electron Microscopy): Provides direct visualization of the dehydrated, physical morphology by scanning the sample with a focused beam of electrons[3]. Secondary electrons emitted from the sample surface are mapped to reveal topographical data.

The Self-Validating Loop: DLS assumes all particles are perfectly spherical. If BMS-SLNs crystallize into platelet or needle-like polymorphs (a common lipid transition), DLS will report an inaccurate equivalent spherical diameter. SEM visually validates the shape, confirming or correcting the DLS geometric assumptions. Conversely, SEM requires high-vacuum drying, which can shrink or collapse lipid nanoparticles. Comparing the SEM physical diameter to the DLS hydrodynamic diameter validates structural integrity across both hydrated and dehydrated states[4].

Experimental Protocols

Phase 1: Formulation of BMS-SLNs via Hot High-Pressure Homogenization

Causality: BMS is solid at room temperature. Hot homogenization above its melting point (~65°C) reduces the internal phase viscosity, allowing high shear forces to generate a nanoemulsion. Subsequent rapid cooling induces lipid crystallization, locking the payload within the solid matrix[2].

Step-by-Step Methodology:

-

Lipid Phase Preparation: Melt 5% (w/v) Batyl monostearate at 75°C (10°C above its melting point to prevent premature crystallization during transfer)[4]. Dissolve the lipophilic active pharmaceutical ingredient (API) into the lipid melt.

-

Aqueous Phase Preparation: Heat an aqueous solution containing 1.5% (w/v) Poloxamer 188 (surfactant) to 75°C. Crucial: Isothermic conditions between the two phases prevent localized lipid precipitation[2].

-

Pre-Emulsion: Disperse the lipid phase into the aqueous phase using a high-shear rotor-stator mixer at 10,000 RPM for 5 minutes.

-

High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles[2].

-

Crystallization: Rapidly cool the resulting nanoemulsion in an ice bath (2–5°C) to solidify the BMS droplets into SLNs[2].

Phase 2: DLS Analysis Protocol (Hydrodynamic Sizing)

Causality: High nanoparticle concentrations cause multiple scattering events (where light scattered by one particle is re-scattered by another), artificially reducing the apparent particle size. Dilution is mandatory.

Step-by-Step Methodology:

-

Sample Dilution: Dilute the BMS-SLN suspension 1:100 with ultra-pure, filtered (0.22 µm) deionized water to achieve a slightly opalescent dispersion.

-

Equilibration: Transfer 1 mL of the diluted sample into a disposable polystyrene cuvette. Equilibrate in the DLS instrument at exactly 25.0°C for 120 seconds to stabilize Brownian motion and prevent thermal convection currents.

-

Measurement: Execute 3 measurements of 12-15 runs each at a scattering angle of 173° (Non-Invasive Back Scatter, NIBS). NIBS minimizes multiple scattering and maximizes sensitivity[3].

-

Validation Check: Inspect the raw correlogram. A smooth, single exponential decay indicates a monodisperse, high-quality sample. A noisy or multi-step decay indicates aggregation or dust contamination.

Phase 3: SEM Imaging Protocol (Morphological Sizing)

Causality: Lipids are non-conductive and electron-lucent. Bombarding them with an electron beam causes surface charging, which repels secondary electrons and distorts the image. Sputter coating with a conductive metal (Au/Pd) grounds the sample and enhances secondary electron yield for high-resolution topographical contrast[4].

Step-by-Step Methodology:

-

Sample Fixation & Drying: Place a 10 µL drop of the diluted BMS-SLN suspension onto a clean silicon wafer or carbon tape mounted on an aluminum stub. Allow it to air-dry overnight in a desiccator. Avoid heat drying, which can melt the batyl monostearate matrix.

-

Sputter Coating: Transfer the stub to a high-vacuum sputter coater. Purge with Argon gas and coat the sample with a 5–10 nm layer of Gold/Palladium (Au/Pd) at 15 mA for 60 seconds.

-

Imaging: Load the sample into the SEM chamber. Evacuate to high vacuum ( <10−5 Torr). Use an accelerating voltage of 2.0 to 5.0 kV. Causality: Higher voltages penetrate too deeply into the lipid, losing surface detail and potentially melting the SLN via beam heating.

-

Data Acquisition: Capture images at 20,000x and 50,000x magnification. Use imaging software to manually measure the physical diameter of at least 100 individual particles to generate a size distribution histogram.

Mandatory Visualization: Workflow & Orthogonal Validation

The following diagram illustrates the self-validating workflow from BMS-SLN synthesis to orthogonal characterization.

Caption: Orthogonal characterization workflow for Batyl Monostearate SLNs using DLS and SEM.

Quantitative Data Presentation & Interpretation

To ensure robust Quality Control (QC), the data obtained from DLS and SEM must be synthesized and compared. The table below outlines typical acceptance criteria and the causal interpretation of deviations.

| Parameter | Analytical Technique | Target Value | Interpretation of Deviations |

| Z-Average (Size) | DLS | 100 – 250 nm | > 300 nm: Insufficient homogenization pressure or lipid coalescence during cooling[2]. |

| Polydispersity Index (PDI) | DLS | < 0.250 | > 0.300: Broad size distribution. Indicates Ostwald ripening or presence of multiple lipid polymorphs[4]. |

| Physical Diameter | SEM | 80 – 220 nm | Should be ~10-20 nm smaller than DLS size due to the absence of the hydrodynamic hydration shell[3]. |

| Morphology | SEM | Spherical / Smooth | Needle/Platelet shapes: Indicates transition to the highly stable but poorly loading β -polymorph of the lipid[4]. |

| Zeta Potential | DLS (Electrophoretic) | > |±30| mV | < |±20| mV: Insufficient surfactant coverage. High risk of long-term particle aggregation and physical instability[4]. |

The Self-Validating System in Action

If DLS reports a Z-average of 450 nm with a high PDI (0.400), but SEM reveals individual spherical particles of 150 nm, the system has self-validated an error state: the primary particles are physically small but are flocculating or aggregating in suspension. The causal solution is not to increase homogenization pressure (which controls primary particle size), but to increase the surfactant concentration or alter the Zeta Potential to enhance electrostatic and steric repulsion[4].

References

-

Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. PMC / National Institutes of Health. 3

-

Solid Lipid Nanoparticles: Formulation, Evaluation, and Future Prospects. KS Publisher. 4

-

Solid Lipid Nanoparticles (SLN). IntechOpen. 2

-

Biodistribution of Tc-99m-Labeled Solid Lipid Nanoparticles and Evaluation of Their Possibility as a Radiopharmaceutical. PMC / National Institutes of Health. 1

Sources

- 1. Biodistribution of Tc-99m-Labeled Solid Lipid Nanoparticles and Evaluation of Their Possibility as a Radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid Lipid Nanoparticles (SLN) | IntechOpen [intechopen.com]

- 3. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid Lipid Nanoparticles: Formulation, Evaluation, and Future Prospects | Kuwait Scholars Publisher [kspublisher.com]

Troubleshooting & Optimization

Method to reduce the polydispersity index of glyceryl monostearate nanoparticles

Technical Support Center: Glyceryl Monostearate (GMS) Nanoparticle Formulation

A Senior Application Scientist's Guide to Achieving a Low Polydispersity Index (PDI)

Welcome to the technical support center for Glyceryl Monostearate (GMS) Solid Lipid Nanoparticle (SLN) formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental work. A low polydispersity index (PDI) is critical for ensuring the uniformity, stability, and predictable in vivo performance of your nanoparticle system.[1][2] This document provides direct answers to common challenges encountered when striving for a monodisperse GMS nanoparticle suspension.

Troubleshooting Guide: From High PDI to Monodispersity

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your formulation process.

Question 1: My PDI is consistently high (e.g., >0.4) right after production. What are the most likely formulation-related causes?

Answer: A high initial PDI is most often rooted in the core formulation components—the lipid-to-surfactant ratio. When the system is not adequately stabilized, newly formed nanoparticles will aggregate almost instantaneously.[3][4]

Core Causality: The production of nanoparticles via homogenization creates a massive increase in surface area. This new, high-energy lipid-water interface is thermodynamically unstable. Surfactants are required to adsorb to this surface, creating a protective barrier that prevents nanoparticles from fusing back together (coalescence) or clumping (aggregation).[5]

Troubleshooting Steps:

-

Evaluate Surfactant Concentration: This is the most critical parameter. Insufficient surfactant coverage is a primary cause of aggregation.[4][5]

-

Action: Systematically increase your surfactant concentration. For GMS systems, surfactants like Tween 80 or Poloxamer 188 are commonly used.[6][7] Start with a baseline concentration (e.g., 1% w/v) and incrementally increase it. Monitor the PDI at each step. Be aware that an excessive concentration can also sometimes lead to a PDI increase due to phenomena like depletion flocculation.[8]

-

-

Assess Surfactant Type: The choice of surfactant matters. The Hydrophilic-Lipophilic Balance (HLB) value and molecular structure of the surfactant determine its efficiency in stabilizing the GMS lipid core.

-

Action: If increasing concentration doesn't solve the issue, consider a different surfactant or a combination. For GMS, Tween 80 has been shown to produce smaller particles than Tween 20.[9] The addition of a co-surfactant, such as soy lecithin, can enhance stability by improving the packing at the nanoparticle interface.[9][10][11]

-

-

Check Lipid Concentration: A very high concentration of GMS can increase the viscosity of the dispersed phase, hindering efficient particle size reduction and leading to a broader size distribution.[12][13]

-

Action: Try reducing the GMS concentration. Studies have shown optimal results with GMS concentrations as low as 2.5%.[14]

-

Question 2: I've optimized my formulation, but the PDI remains stubbornly high. How should I troubleshoot the homogenization and energy input stages?

Answer: If the formulation is sound, the issue likely lies with the energy input during production. Insufficient energy will fail to break down the lipid droplets into a uniform, nano-sized population. Conversely, improper application of energy can introduce its own problems. High-shear homogenization followed by ultrasonication is a common and effective method.[6][14][15]

Core Causality: The goal of homogenization is to apply sufficient mechanical force to overcome the surface tension of the molten lipid, breaking large droplets into smaller ones. Ultrasonication provides additional, high-intensity energy to further refine the particle size and narrow the distribution.[16]

Troubleshooting Steps:

-

Increase Homogenization Energy:

-

Speed/Pressure: Insufficient shear force is a common culprit. For high-shear homogenizers, ensure you are operating at a sufficiently high speed (e.g., 12,000 to 25,000 rpm).[9][14] For high-pressure homogenizers (HPH), increasing the pressure (typically 500-1500 bar) and the number of cycles (3-5) is critical for achieving a low PDI.[4]

-

Duration: A short homogenization time may not provide enough energy to process the entire volume adequately. Increase the homogenization time and observe the effect on PDI.[17]

-

-

Optimize the Ultrasonication Step: This step is crucial for refining the population.

-

Duration: Sonication time has a direct impact on PDI. Too short a time provides inadequate energy. However, prolonged sonication can generate excess heat and lead to kinetic energy-induced aggregation, which increases the PDI.[16][18] You must determine the optimal sonication time for your specific volume and concentration, often between 5 and 20 minutes.[15][17]

-

Amplitude/Power: Higher sonication amplitudes deliver more energy, generally resulting in smaller particles and a lower PDI.[19] Operate at a consistent and sufficiently high amplitude (e.g., 70% or more).[18]

-

Pulsing vs. Continuous: Continuous sonication provides more energy than pulsed modes and may lead to smaller particles and a lower PDI.[15] However, pulsing can help control temperature. Experiment with both to see what works best for your setup.

-

Question 3: Can the cooling process impact the PDI of my GMS nanoparticles?

Answer: Absolutely. The transition from a hot nanoemulsion (liquid lipid droplets) to solid lipid nanoparticles is a critical step where a loss of monodispersity can occur.

Core Causality: The cooling rate dictates the kinetics of GMS crystallization. Uncontrolled or slow cooling can allow for lipid polymorphic transitions or particle fusion before the nanoparticles are sufficiently rigid, leading to a wider size distribution.[4]

Troubleshooting Steps:

-

Implement Rapid Cooling: Immediately after the final energy input step (homogenization/sonication), the dispersion should be cooled rapidly.

-

Ensure Consistency: Reproducibility is key. The cooling process must be standardized across all batches to ensure consistent PDI results.[4]

-

Action: Use the same volume of ice, the same container type, and the same stirring speed for every experiment. Document the time it takes to cool to room temperature.

-

Question 4: My initial PDI is excellent (<0.2), but it increases significantly after a few hours or days of storage. What causes this instability?

Answer: This is a classic stability problem, indicating that while your initial preparation method is effective, the long-term colloidal stability of the system is insufficient.

Core Causality: Nanoparticle aggregation is a time-dependent process driven by attractive forces (van der Waals forces) between particles. Stability is achieved by creating a sufficiently strong repulsive barrier on the particle surface. This can be electrostatic (surface charge) or steric (a physical layer). A high PDI over time means this barrier is failing.[20]

Troubleshooting Steps:

-

Measure Zeta Potential (ZP): ZP is an indicator of the surface charge and thus the electrostatic repulsion between particles.

-

Action: Measure the ZP of your formulation. For good electrostatic stability, a ZP of ±30 mV or greater is desirable.[20] If your ZP is close to neutral (e.g., -10 mV to +10 mV), particles are likely to aggregate.

-

-

Enhance Steric Hindrance: Non-ionic surfactants like Tweens and Poloxamers provide stability primarily through a steric mechanism—a hydrated layer on the surface that physically prevents particles from getting too close.

-

Action: If your ZP is low and you are already using a non-ionic surfactant, consider increasing its concentration or adding a PEGylated lipid (e.g., DSPE-PEG). The PEG chains create a robust steric barrier.[21]

-

-

Re-evaluate Surfactant Choice: Some surfactants provide better long-term stability than others. If instability persists, consider testing alternative surfactants or co-surfactants (like lecithin) that may provide a more robust stabilizing layer for GMS.[9]

-

Control Storage Conditions: Store your dispersion at a recommended temperature, typically 4°C, to reduce the kinetic energy of the nanoparticles and slow down aggregation processes.

Question 5: Is it possible to reduce the PDI of a GMS nanoparticle suspension after it has been produced?

Answer: Yes, there are post-production techniques that can help, although optimizing the initial production process is always the preferred strategy.

Troubleshooting Steps:

-

Filtration: This is the most direct method to remove larger particles or aggregates.

-

Action: Pass the nanoparticle suspension through a syringe filter. A 0.45 µm or 0.22 µm filter can effectively remove larger populations that are contributing to a high PDI.[3]

-

Caveat: This method can lead to a loss of material, as some nanoparticles may be retained by the filter membrane. It also does not fix the underlying cause of instability if aggregation is ongoing.[3]

-

-

Size Exclusion Chromatography (SEC): This technique can be used to separate nanoparticles based on their size.

-

Action: SEC can isolate fractions of nanoparticles with a much narrower size distribution.[3]

-

Caveat: This is more of a purification technique than a routine production step and is generally not scalable for large volumes.

-

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the key decision points and processes for achieving a low PDI.

Caption: Standard workflow for GMS nanoparticle preparation.

Quantitative Parameter Summary

The tables below summarize the impact of key variables on PDI.

Table 1: Influence of Formulation Variables on PDI

| Variable | General Effect on PDI | Typical Concentration Range | Rationale & Key Insights |

|---|---|---|---|

| GMS Concentration | Increasing concentration can increase PDI. [12][22] | 1% - 5% (w/v) | Higher lipid content increases viscosity and the likelihood of coalescence, making uniform particle size reduction more difficult. [12] |

| Surfactant Conc. | PDI decreases with increasing concentration up to an optimum, then may increase. [8][22] | 1% - 5% (w/v) | Provides surface coverage to prevent aggregation. An excess can cause depletion flocculation. The surfactant/lipid ratio is critical. [5][8] |

| Surfactant Type | Highly influential. | N/A | Surfactants like Tween 80 and Poloxamer 188 are effective. The choice depends on the required HLB and stabilization mechanism (steric vs. electrostatic). [9][23] |

| Co-Surfactant | Generally decreases PDI. | 0.5% - 2% (w/v) | Co-surfactants like soy lecithin improve surfactant packing at the interface, enhancing the stability of the nano-emulsion precursor. [9][10]|

Table 2: Influence of Process Parameters on PDI

| Parameter | General Effect on PDI | Typical Range / Setting | Rationale & Key Insights |

|---|---|---|---|

| Homogenization Speed | Increasing speed decreases PDI. [12] | 10,000 - 25,000 rpm | Higher speed imparts more shear energy, leading to smaller and more uniform lipid droplets. [14][17] |

| Homogenization Time | Increasing time decreases PDI, up to a point. | 10 - 20 min | Ensures the entire volume is processed uniformly. Prolonged times may not yield further benefits. [17] |

| Ultrasonication Time | Optimal time exists; too short or too long increases PDI. [18] | 5 - 20 min | Provides high-intensity energy for final size reduction. Over-sonication can induce aggregation. [16][18][24] |

| Ultrasonication Amplitude | Increasing amplitude decreases PDI. [19] | 70% - 100% | Higher amplitude creates more intense cavitation and shear forces, improving the efficiency of particle size reduction. [19] |

| Cooling Rate | A faster rate generally leads to a lower and more stable PDI. [4]| Rapid (Ice Bath) | Quick solidification of the lipid core prevents particle growth or fusion during the phase transition. [4][17]|

Frequently Asked Questions (FAQs)

-

Q: What is considered a "good" or acceptable PDI for GMS solid lipid nanoparticles?

-

Q: Why is Tween 80 often preferred over other Tweens for GMS formulations?

-

A: Studies have shown that Tween 80 can produce GMS nanoparticles with a smaller particle size compared to surfactants like Tween 20. [9]This is related to its chemical structure and its effectiveness in emulsifying and stabilizing the GMS lipid.

-

-

Q: What is the primary role of a co-surfactant like lecithin?

-

A: Lecithin acts as a co-surfactant by positioning itself between the primary surfactant molecules (e.g., Tween 80) at the oil-water interface. This improves the packing and flexibility of the surfactant film, reducing interfacial tension more effectively and enhancing the stability of the nanoemulsion during its formation. [9][10]

-

-

Q: Does the purity of the Glyceryl Monostearate affect the final PDI?

-

A: Yes, the purity and composition of the GMS can be significant. Commercial GMS can contain varying amounts of di- and triglycerides. These impurities can affect the melting point and crystallization behavior of the lipid matrix, which in turn can influence the final particle size distribution and stability. Using a high-purity, well-characterized GMS is recommended for reproducible results.

-

Detailed Protocol: High-Shear Homogenization and Ultrasonication

This protocol provides a robust starting point for producing GMS nanoparticles with a low PDI.

-

Preparation of Phases:

-

Aqueous Phase: Prepare an aqueous solution containing your chosen surfactant (e.g., 2% w/v Tween 80) and co-surfactant (e.g., 1% w/v Soy Lecithin) in deionized water.

-

Lipid Phase: Weigh the desired amount of Glyceryl Monostearate (e.g., 2.5% w/v).

-

-

Heating:

-

Heat both the aqueous and lipid phases separately in a water bath to approximately 85°C (at least 10°C above the melting point of GMS). Stir the lipid phase to ensure it is completely molten.

-

-

Pre-Emulsion Formation:

-

Pour the hot aqueous phase into the molten lipid phase while stirring continuously with a magnetic stirrer.

-

Immediately transfer the mixture to a high-shear homogenizer (e.g., Ultra-Turrax) and homogenize at high speed (e.g., 20,000 rpm) for 15 minutes to form a coarse pre-emulsion. [14]4. Particle Size Reduction:

-

Place the probe of a high-power ultrasonicator into the hot pre-emulsion.

-

Sonicate at a high amplitude (e.g., 80%) for 15 minutes. To prevent overheating, use a pulsed mode (e.g., 10 seconds on, 5 seconds off) or place the beaker in a temperature-controlled bath.

-

-

Solidification:

-

Immediately after sonication, transfer the hot nanoemulsion to an ice bath and stir gently until it cools to room temperature. This rapid cooling is crucial for forming stable, solid nanoparticles. [4]6. Characterization:

-

Analyze the resulting dispersion using Dynamic Light Scattering (DLS) to determine the mean particle size (Z-average) and the Polydispersity Index (PDI).

-

Measure the Zeta Potential to assess the surface charge and predict long-term stability.

-

References

-

Gardouh, A. R., et al. (2013). Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. British Journal of Pharmaceutical Research, 3(3), 326-346. [Link]

-

Journal of Pharmaceutical Research International. (2013). Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. Journal of Pharmaceutical Research International. [Link]

-

MDPI. (2024). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. MDPI. [Link]

-

SciSpace. (n.d.). Preparation, characterization, and formulation of solid lipid nanoparticles lotion from mulberry roots (morus alba l.). SciSpace. [Link]

-

Bentham Science. (2021). Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. Current Drug Delivery, 18(8). [Link]

-

ResearchGate. (2018). What are the factors that influence the polydispersity index of SLNs?. ResearchGate. [Link]

-

ResearchGate. (n.d.). Formulation factors affecting the particle size, polydispersity index (PDI), and entrapment efficiency (EE) of nanoparticles. ResearchGate. [Link]

-

IJNDD. (n.d.). Influence of process variables on particle size of solid lipid nanoparticles. International Journal of Novel Drug Delivery. [Link]

-

ResearchGate. (2013). Design and Characterization of Glyceryl Monosterat Solid Lipid Nanoparticles Prepared by High Shear Homogenization. ResearchGate. [Link]

-

Springer. (2021). Fabrication of solid lipid nanoparticles by hot high shear homogenization and optimization by Box–Behnken design. Journal of the Iranian Chemical Society, 19(2), 527-542. [Link]

-

MDPI. (2025). Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process. MDPI. [Link]

-

ResearchGate. (2015). (PDF) Effect of viscosity, surfactant type and concentration on physicochemical properties of solid lipid nanoparticles. ResearchGate. [Link]

-

ResearchGate. (n.d.). Influence of sonication time on the particle size and polydispersity index (PDI) of the formulation containing Gelucire 44/14 (G). ResearchGate. [Link]

-

IRE Journals. (n.d.). Particle Size Distribution & Zeta Potential of Solid- Lipid Nanoparticles Emulsion. IRE Journals. [Link]

-

Asian Journal of Pharmaceutics. (2020). Development and Optimization of Solid Lipid Nanoparticle Formulation for Enhanced Solubility of Ceritinib Using Box–Behnken Design. Asian Journal of Pharmaceutics, 14(1). [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (2004). SOLID LIPID NANOPARTICLES- EFFECT OF LIPID MATRIX AND SURFACTANT ON THEIR PHYSICAL CHARACTERISTICS. Iraqi Journal of Pharmaceutical Sciences, 13(1), 1-11. [Link]

-

PubMed. (2021). Glyceryl Monostearate Based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. Current Drug Delivery, 18(8), 1146-1156. [Link]

-

ResearchGate. (2022). How to reduce PDI of polymeric nanoparticles?. ResearchGate. [Link]

-

arXiv.org. (n.d.). Effect of sonication time and surfactant concentration on improving the bio-accessibility of lycopene synthesized in poly-lactic co-glycolic acid nanoparticles. arXiv.org. [Link]

-

Journal of Applied Pharmaceutical Science. (2013). Formulation Development and Evaluation of Paclitaxel Loaded Solid Lipid Nanoparticles Using Glyceryl Monostearate. Journal of Applied Pharmaceutical Science, 3(8), 001-007. [Link]

-

PMC. (n.d.). Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems. National Center for Biotechnology Information. [Link]

-

MDPI. (2021). Influence of Process Design on the Preparation of Solid Lipid Nanoparticles by an Ultrasonic-Nanoemulsification Method. MDPI. [Link]

-

PMC. (2016). Effect of sonication on particle dispersion, administered dose and metal release of non-functionalized, non-inert metal nanoparticles. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Effect of surfactant concentration on particle size, polydispersity index and zeta potential of essential oil based nanoemulsions. ResearchGate. [Link]

-

PMC. (2025). Effects of sonication on particle dispersions from a size, biodissolution, cytotoxicity and transferred dose perspective. National Center for Biotechnology Information. [Link]

-

Ingenta Connect. (2021). Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. Ingenta Connect. [Link]

-

InProcess-LSP. (2025). Overcoming the limits of traditional DLS in lipid-based nanoparticle manufacturing. InProcess-LSP. [Link]

-

ResearchGate. (n.d.). Effect of sonication time on particle size and PDI of nanoparticles... ResearchGate. [Link]

-

MDPI. (2025). Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I. MDPI. [Link]

-

DIVERSA. (2024). A Deep Dive into Lipid Nanoparticle Size Distribution. DIVERSA. [Link]

-